2-Chloro-4-isopropylphenol

Description

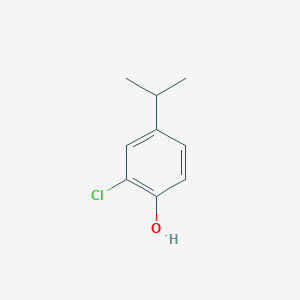

2-Chloro-4-isopropylphenol (CAS: Not explicitly provided in evidence; molecular formula: C₉H₁₁ClO) is a chlorinated phenolic compound featuring a chlorine substituent at the 2-position and an isopropyl group at the 4-position of the phenol ring. This structural configuration confers unique physicochemical properties, such as increased hydrophobicity compared to simpler chlorophenols, due to the bulky isopropyl group.

Properties

IUPAC Name |

2-chloro-4-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIJFWGCIXQLKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-chlorophenol is activated via salt formation with alkali metals (e.g., NaOH) in aqueous media at 5–20°C. The phenolic hydroxyl group is then protected as a carbonate using triphosgene in organic solvents such as dichloromethane, enhancing reactivity toward electrophilic substitution. Isopropylation is achieved using isopropyl chloride or chloroisopropane in the presence of Lewis acids like AlCl₃ or FeCl₃ at 5–15°C. The low temperature suppresses side reactions, ensuring para-selectivity.

Catalytic Optimization

AlCl₃ demonstrates superior activity in directing the isopropyl group to the para position relative to the chlorine atom. Molecular sieves or acid-treated clays, as described in US4484011A, can further enhance selectivity by adsorbing meta-isomers. For instance, a 5:1 ratio of sulfuric acid-treated clay to molecular sieve reduces meta-isomer formation to <5%.

Transalkylation of Chlorinated Isopropylphenol Isomers

Transalkylation offers a route to convert ortho-isopropyl isomers to the target para-product. US4484011A details a process where 2-isopropylphenol is reacted with phenol over a dual catalyst system (acid clay + molecular sieve) or TFMSA at 90–250°C.

Catalyst Systems

-

TFMSA : At 110–200°C, TFMSA catalyzes the redistribution of isopropyl groups between phenol and 2-chloro-6-isopropylphenol, achieving a 4-isopropyl/2-isopropyl ratio of 0.8–1.2.

-

Clay-Sieve Composites : A 20% H₂SO₄-treated clay mixed with molecular sieves (5:1 ratio) converts 2-isopropylphenol to 4-isopropylphenol with <5% meta-isomer.

Continuous Process Design

A continuous stirred-tank reactor (CSTR) operating at 120–220°C with a residence time of 100–500 minutes enables large-scale production. The effluent is distilled to recover unreacted phenol and 2-chloro-6-isopropylphenol for recycling, while this compound is isolated via fractional distillation.

Protection-Deprotection Strategies for Regioselective Synthesis

To circumvent the challenges of direct chlorination, intermediate protection of the phenolic hydroxyl group is employed.

Carbonate Protection

As per CN108046998B, 2-chlorophenol is converted to its carbonate ester using triphosgene, enabling selective isopropylation at the para position. Hydrolysis under alkaline conditions (pH 10–14, 50–90°C) regenerates the phenol group, yielding this compound with >90% purity.

Solvent and Temperature Effects

-

Organic Solvents : Dichloromethane and toluene facilitate homogeneous mixing of reactants and catalysts.

-

Low-Temperature Alkylation : Maintaining temperatures below 15°C during isopropylation prevents thermal degradation and oligomerization.

Direct Chlorination of 4-Isopropylphenol

While less common due to selectivity issues, direct chlorination of 4-isopropylphenol using Cl₂ or SO₂Cl₂ has been explored.

Chlorinating Agents and Selectivity

-

Sulfuryl Chloride (SO₂Cl₂) : In CCl₄ at 40–60°C, SO₂Cl₂ chlorinates the ortho position with 60–70% selectivity. Excess reagent leads to di- and tri-chlorinated byproducts.

-

Catalytic Lewis Acids : FeCl₃ or SbCl₃ improves ortho-directing effects, increasing mono-chlorinated yield to 80%.

Comparative Analysis of Synthesis Routes

| Method | Catalyst | Temperature (°C) | Yield (%) | Meta-Isomer (%) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 5–15 | 85 | <3 |

| Transalkylation | TFMSA | 110–200 | 78 | <5 |

| Carbonate Route | None (Hydrolysis) | 50–90 | 92 | <1 |

| Direct Chlorination | FeCl₃ | 40–60 | 70 | 15 |

The carbonate protection route offers the highest yield and purity, albeit with additional steps. Transalkylation is preferable for scalability, while Friedel-Crafts balances simplicity and efficiency.

Purification and Characterization

Distillation Techniques

Vacuum distillation separates this compound (b.p. 245–250°C at 760 mmHg) from ortho- and meta-isomers. TFMSA, if used, is recovered via low-pressure distillation due to its lower boiling point.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-isopropylphenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-isopropylphenol.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives under specific conditions.

Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 4-isopropylphenol.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products:

Substitution: 4-Isopropylphenol.

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: 4-Isopropylphenol.

Scientific Research Applications

2-Chloro-4-isopropylphenol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal activities.

Industry: Utilized in the production of specialty chemicals and as a preservative in certain formulations.

Mechanism of Action

The antimicrobial activity of 2-Chloro-4-isopropylphenol is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . Additionally, it may inhibit key enzymes involved in microbial metabolism, further enhancing its antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 2-Chloro-4-methylphenol (CAS: Not specified; C₇H₇ClO): Methyl substituent instead of isopropyl.

- 4-Chloro-2-methylphenol (CAS: Not specified; C₇H₇ClO): Differing substitution positions.

- 2-Chloro-5-methylphenol (CAS: Not specified; C₇H₇ClO): Methyl group at the 5-position.

- 4-Amino-2-phenylphenol (CAS: 19434-42-5; C₁₂H₁₁NO): Amino and phenyl substituents instead of chloro and isopropyl .

Physicochemical Properties

| Property | 2-Chloro-4-isopropylphenol | 2-Chloro-4-methylphenol | 4-Amino-2-phenylphenol |

|---|---|---|---|

| Molecular Weight (g/mol) | ~170.64 | ~142.58 | ~185.22 |

| LogP (lipophilicity) | ~3.2 (estimated) | ~2.5 | ~2.8 |

| Water Solubility | Low (µg/L range) | Moderate (mg/L range) | Low (similar to above) |

| pKa | ~8.5 (phenolic OH) | ~8.3 | ~9.1 (amino group) |

Notes:

- Substitution patterns influence acidity; electron-withdrawing chlorine lowers pKa relative to non-chlorinated phenols.

Research Findings

Analytical Detection

This compound and its analogues are typically analyzed using solid-phase extraction (e.g., divinylbenzene columns) followed by derivatization (ethylation) and GC/MS-SIM. This method detects chlorophenols at trace levels (ng/L) in water samples .

Biological Activity

Overview

2-Chloro-4-isopropylphenol (C₉H₁₁ClO) is an organic compound recognized for its significant biological activity, particularly its antimicrobial properties. This compound is synthesized through the chlorination of 4-isopropylphenol and is utilized in various industrial and pharmaceutical applications. Its molecular weight is approximately 170.64 g/mol, and it exhibits a unique structure that contributes to its biological effects.

The primary mechanism of action for this compound involves disruption of microbial cell membranes . The compound interacts with the lipid bilayer of microorganisms, increasing membrane permeability and leading to leakage of cellular contents, which ultimately results in cell death. This property makes it particularly effective as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound demonstrates potent antimicrobial activity against a variety of pathogens. Its effectiveness has been documented in several studies, highlighting its potential use in disinfectants and antiseptics.

Comparative Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The above table summarizes the minimum inhibitory concentrations (MIC) required to inhibit the growth of selected microorganisms, demonstrating the compound's effectiveness across different species.

Case Studies

-

Antimicrobial Properties Against MRSA :

A study focused on the antimicrobial effects of various phenolic compounds, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound not only inhibited bacterial growth but also prevented biofilm formation, which is critical in treating persistent infections . -

Disinfectant Formulation :

In a formulation study, this compound was incorporated into a disinfectant product aimed at hospital settings. The formulation demonstrated significant efficacy against common nosocomial pathogens, suggesting its potential role in infection control strategies.

Toxicological Profile

While this compound exhibits beneficial antimicrobial properties, it is essential to consider its toxicological profile. Studies have indicated that high concentrations may lead to cytotoxic effects on mammalian cells, necessitating careful evaluation during formulation development .

Q & A

Q. What analytical techniques are recommended for quantifying 2-Chloro-4-isopropylphenol in environmental samples?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods, particularly when aligned with EPA Method 8041A for phenolic compounds. Calibration using certified reference standards (e.g., phenol mixtures at 2000 µg/mL in isopropanol) ensures accuracy. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are critical .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Adhere to OSHA Hazard Communication Standard (HCS) guidelines:

- Use nitrile gloves, lab coats, and safety goggles.

- Store separately from food, beverages, and oxidizing agents.

- Implement fume hoods for ventilation and ensure SDS documentation meets GHS requirements .

Q. How can researchers synthesize this compound, and what intermediates are involved?

Friedel-Crafts alkylation or chlorination of 4-isopropylphenol may be viable routes, analogous to benzyl-substituted chlorophenol syntheses. Key intermediates include isopropylphenol precursors and chlorinating agents (e.g., Cl2 or SOCl2). Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography .

Advanced Research Questions

Q. How can computational models predict the environmental fate of this compound?

Quantitative Structure-Activity Relationship (QSAR) models estimate properties like biodegradability and toxicity. Parameters such as octanol-water partition coefficient (log P) and hydrolysis rates are derived from analogs (e.g., 2-benzyl-4-chlorophenol). Validate predictions with experimental biodegradation assays under varying pH and temperature conditions .

Q. What strategies resolve discrepancies in reported physicochemical properties of this compound?

Conduct systematic reviews using the Beilstein Handbook and High Production Volume (HPV) Chemical Challenge Program guidelines. Cross-validate data via replicated experiments (e.g., melting point determination, solubility tests) and compare with structurally similar chlorophenols (e.g., 4-chloro-3-methylphenol) .

Q. How should researchers design ecotoxicological studies for this compound?

Use standardized aquatic toxicity tests (e.g., OECD 201/202) with Daphnia magna or Danio rerio. Measure LC50 values and bioaccumulation factors. Include controls for matrix effects (e.g., isopropanol solvent) and reference EPA Method 8041A for analyte stability .

Methodological Reference Table

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.